molecular formula C15H18N4O2 B2449248 (Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285535-72-9

(Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2449248
CAS No.: 1285535-72-9
M. Wt: 286.335
InChI Key: YOFWRWXTIJMCQB-SXGWCWSVSA-N
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Description

(Z)-3-isopropyl-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, an isopropyl group, and a methoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-isopropyl-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-isopropyl-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrazole ring or benzylidene moiety are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(Z)-3-isopropyl-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and cellular processes.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-isopropyl-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • (Z)-3-isopropyl-N’-(3-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
  • (Z)-3-isopropyl-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

(Z)-3-isopropyl-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the methoxy group on the benzylidene moiety. This functional group can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The methoxy group may enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic efficacy compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(Z)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10(2)13-8-14(18-17-13)15(20)19-16-9-11-5-4-6-12(7-11)21-3/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFWRWXTIJMCQB-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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